2-Bromo-3,4,5,6-tetrafluoropyridine
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Overview
Description
2-Bromo-3,4,5,6-tetrafluoropyridine is a fluorinated pyridine derivative with the molecular formula C5BrF4N. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of both bromine and fluorine atoms in the pyridine ring significantly influences its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4,5,6-tetrafluoropyridine typically involves the bromination of 2,3,4,5,6-pentafluoropyridine. One common method includes the reaction of pentafluoropyridine with hydrogen bromide (HBr) in the presence of a suitable solvent such as sulfolane. The reaction is carried out at elevated temperatures, usually around 200°C, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4,5,6-tetrafluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is often carried out in the presence of a palladium catalyst and a suitable solvent.
Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene).
Major Products Formed
Nucleophilic Substitution: The major products are substituted pyridines where the bromine atom is replaced by the nucleophile.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the pyridine ring with the aryl group from the boronic acid or ester.
Scientific Research Applications
2-Bromo-3,4,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,4,5,6-tetrafluoropyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing fluorine atoms. This activation makes the bromine atom more susceptible to nucleophilic attack, facilitating substitution reactions. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the aryl group from the boronic acid or ester .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
Pentafluoropyridine: Contains an additional fluorine atom, making it more electron-deficient and less reactive in certain reactions.
Uniqueness
2-Bromo-3,4,5,6-tetrafluoropyridine is unique due to the combination of bromine and multiple fluorine atoms in the pyridine ring. This combination enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-bromo-3,4,5,6-tetrafluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5BrF4N/c6-4-2(8)1(7)3(9)5(10)11-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWKNGJQPQWPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)Br)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5BrF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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